molecular formula C10H11ClN2O2 B2368900 2-[(3-Chloropropanoyl)amino]benzamide CAS No. 306996-53-2

2-[(3-Chloropropanoyl)amino]benzamide

Cat. No. B2368900
CAS RN: 306996-53-2
M. Wt: 226.66
InChI Key: WPIXTCIGKZVENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3-Chloropropanoyl)amino]benzamide” is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 . It is used in proteomics research .


Synthesis Analysis

The synthesis of “2-[(3-Chloropropanoyl)amino]benzamide” can be achieved from Benzenecarboximidic acid, 2-amino- (9CI) and 3-Chloropropionyl chloride .


Molecular Structure Analysis

The InChI code for “2-[(3-Chloropropanoyl)amino]benzamide” is 1S/C10H11ClN2O2/c11-6-5-9(14)13-8-4-2-1-3-7(8)10(12)15/h1-4H,5-6H2,(H2,12,15)(H,13,14) .

The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Benzamide Derivatives

A series of benzamide derivatives, including N-(cyano(naphthalen-1-yl)methyl)benzamides, were synthesized through direct acylation reactions. One of these compounds showcased a notable color transition in response to fluoride anion, indicating its potential as a naked-eye detector for fluoride in solutions. This colorimetric behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Chemical Sensing and Colorimetric Applications

The compound with a 3,5-dinitrophenyl group within the synthesized benzamide derivatives demonstrated exceptional performance in the naked-eye detection of fluoride anion in solutions, presenting a drastic color transition from colorless to achromatic black. This unique property could be utilized in developing simple and effective chemical sensors (Younes et al., 2020).

Biomedical Research Applications

Melanoma Treatment and Imaging

Benzamide derivatives conjugated with alkylating cytostatics were synthesized and tested for their potential in targeted drug delivery for melanoma treatment. These conjugates showed higher toxicity against melanoma cells compared to the parent chlorambucil, indicating their potential as selective agents for melanoma therapy (Wolf et al., 2004).

Antibacterial Activity

N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and tested for their microbiological activity against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Entrococcus faecalis, and Staphylococcus aureus. Certain compounds demonstrated active benzamide derivatives against specific bacteria, indicating their potential as antibacterial agents (Mobinikhaledi et al., 2006).

Cancer Therapy

Benzamides have been researched for their potential as carriers for radioisotopes, metals, cytotoxic agents, and as enzyme inhibitors. This research is based on the neurotropic characteristic of benzamides, which makes them useful for imaging melanoma and melanoma metastases. Certain benzamides showed high tumor uptake, making them potential candidates for melanoma imaging and possibly for radionuclide therapy (Eisenhut et al., 2000).

properties

IUPAC Name

2-(3-chloropropanoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-6-5-9(14)13-8-4-2-1-3-7(8)10(12)15/h1-4H,5-6H2,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIXTCIGKZVENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloropropanoyl)amino]benzamide

Synthesis routes and methods

Procedure details

To a solution of 2-aminobenzamide (500 mg, 3.68 mmol) and triethylamine (NEt3) (450 mg, 4.41 mmol) in CH3CN (30 mL) was added 3-chloropropanoyl chloride (0.45 mL, 4.41 mmol) dropwise at room temperature. After stirring overnight, the reaction mixture was concentrated to give the desired product (800 mg) as solid, which was used for the next step without further purification. LC-MS: m/z 227 (M+H+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.